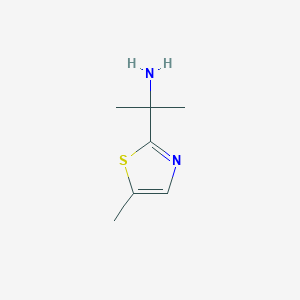
2-(5-Méthyl-1,3-thiazol-2-yl)propan-2-amine
Vue d'ensemble
Description
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés du thiazole sont connus pour leurs propriétés antimicrobiennes. Ils peuvent être conçus pour cibler un large éventail de bactéries pathogènes et de champignons, ce qui les rend précieux dans le développement de nouveaux antibiotiques et antifongiques. La flexibilité structurale du thiazole permet la synthèse de composés capables de surmonter les souches résistantes aux médicaments, ce qui est une préoccupation croissante dans les soins de santé .
Activité Anticancéreuse
L'incorporation du cycle thiazole dans les médicaments anticancéreux s'est avérée prometteuse en raison de sa capacité à interférer avec la prolifération cellulaire. Les dérivés du thiazole peuvent agir comme inhibiteurs de kinases ou interagir avec l'ADN, conduisant à l'apoptose dans les cellules cancéreuses. La recherche s'est concentrée sur la synthèse de nouveaux composés thiazoliques présentant une activité puissante contre diverses lignées de cellules cancéreuses avec un minimum d'effets secondaires .
Activité Anti-inflammatoire et Analgésique
Les composés thiazoliques auraient présenté des activités anti-inflammatoires et analgésiques significatives. Ceci est particulièrement utile dans le traitement des maladies inflammatoires chroniques telles que l'arthrite. Le mécanisme implique souvent l'inhibition des enzymes cyclooxygénases, qui sont essentielles dans le processus inflammatoire .
Activité Neuroprotectrice
Les maladies neurodégénératives comme Alzheimer et Parkinson peuvent potentiellement être gérées avec des dérivés du thiazole. Ces composés peuvent fournir une neuroprotection en modulant les systèmes de neurotransmetteurs, en réduisant le stress oxydatif et en inhibant la neuroinflammation. Cette application est cruciale étant donné les options de traitement limitées actuellement disponibles pour ces affections .
Activité Antidiabétique
Les dérivés du thiazole ont montré un potentiel dans la gestion du diabète. Ils peuvent agir comme sensibilisateurs à l'insuline ou inhiber les enzymes impliquées dans le métabolisme des glucides. Cela peut aider à contrôler la glycémie et à gérer les complications associées au diabète .
Activité Antivirale
Face au défi permanent des infections virales émergentes, les dérivés du thiazole offrent une voie prometteuse pour le développement de médicaments antiviraux. Ils peuvent inhiber l'entrée, la réplication ou l'assemblage des virus, ce qui est essentiel pour contrôler les infections telles que le VIH et la grippe .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . The specific interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with its targets would depend on the specific functional groups present in the molecule.
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . For example, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the cell .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, they can modulate the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, they can alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Toxicity studies in animal models have highlighted potential side effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiazole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in different cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propriétés
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAARAYQIPOVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


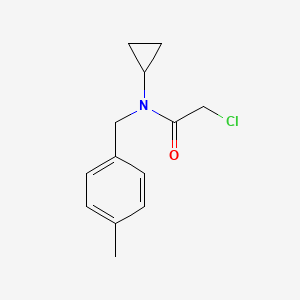
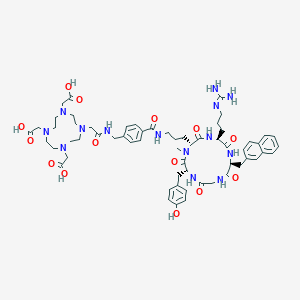
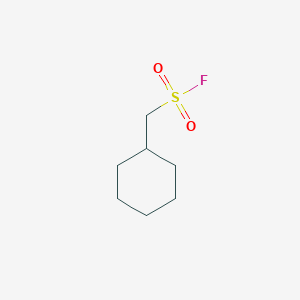
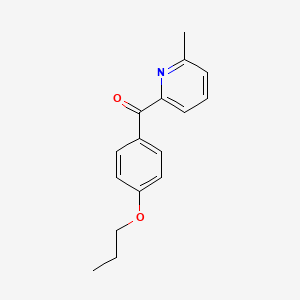

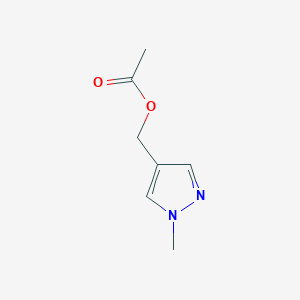
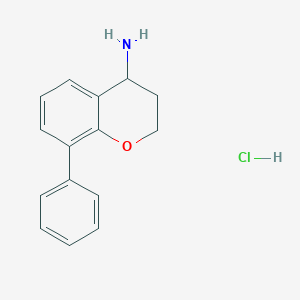
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
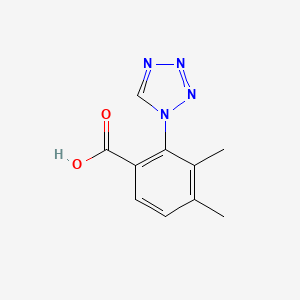
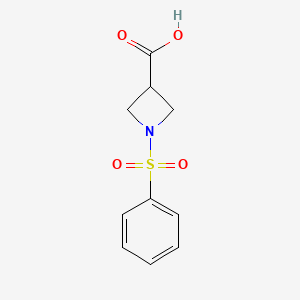
![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)
![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)
